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Abstract
MG-115, also known as Z-Leu-Leu-Nva-CHO or Carbobenzoxy-L-leucyl-L-leucyl-L-norvalinal,

is a potent, cell-permeable, and reversible peptide aldehyde inhibitor of the proteasome. Since

its initial description, MG-115 has served as a critical research tool for elucidating the

physiological roles of the ubiquitin-proteasome pathway in various cellular processes, including

protein degradation, antigen presentation, cell cycle control, and apoptosis. This technical

guide provides a comprehensive overview of the discovery, mechanism of action, and key

experimental findings related to MG-115, with a focus on quantitative data and detailed

experimental protocols to support its application in a research setting.

Discovery and Chemical Properties
MG-115 was first prominently featured in a 1994 study by Rock et al. as a novel inhibitor of the

proteasome, instrumental in demonstrating the proteasome's central role in the degradation of

most cellular proteins and the generation of peptides for MHC class I antigen presentation.[1] It

belongs to the class of peptide aldehydes, which are designed as substrate analogs that

interact with the active sites of proteases.

Table 1: Chemical and Physical Properties of MG-115
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Property Value

Systematic Name

N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxo-1-

[[(2S)-1-oxopentan-2-yl]amino]pentan-2-

yl]amino]-1-oxopentan-2-yl]carbamic acid

(phenylmethyl) ester

Synonyms
Z-Leu-Leu-Nva-CHO, Carbobenzoxy-L-leucyl-L-

leucyl-L-norvalinal, Proteasome Inhibitor XII

CAS Number 133407-86-0

Molecular Formula C₂₅H₃₉N₃O₅

Molecular Weight 461.6 Da

Appearance Lyophilized solid

Purity >95%

Solubility Soluble in DMSO

Storage Store at -20°C to -70°C, desiccated

Mechanism of Action
MG-115 exerts its inhibitory effect by targeting the proteolytic core of both the 20S and 26S

proteasomes.[2][3] The aldehyde functional group of MG-115 forms a reversible covalent bond

with the active-site threonine residues within the proteasome's catalytic β-subunits. This action

primarily inhibits the chymotrypsin-like activity of the proteasome, a key activity for the

degradation of a wide range of cellular proteins.[4][5][6]

Table 2: In Vitro Inhibition of Proteasome Activity by MG-115

Proteasome Species Inhibition Constant (Ki)

20S Proteasome 21 nM

26S Proteasome 35 nM
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Data sourced from commercially available information and is consistent across multiple

suppliers.[2][3]

The inhibition of the proteasome by MG-115 leads to the accumulation of ubiquitinated

proteins, disrupting cellular homeostasis and triggering downstream signaling events.
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Figure 1: Mechanism of action of MG-115.

Development and Applications in Research
MG-115 is primarily utilized as a research chemical and has not been developed as a

therapeutic agent for clinical use. Its significance lies in its utility for studying the ubiquitin-

proteasome system.

Induction of Apoptosis
A key consequence of proteasome inhibition by MG-115 is the induction of apoptosis, or

programmed cell death, in a variety of cell types. This is often mediated by the accumulation of

pro-apoptotic proteins and the disruption of cell cycle regulation. For instance, treatment of Rat-

1 and PC12 cells with MG-115 has been shown to induce apoptosis.[2] In hepatocellular

carcinoma (HCC) cell lines such as SK-Hep1, HLE, and HepG2, MG-115 induces apoptosis in

a dose-dependent manner.[2] This is associated with the downregulation of anti-apoptotic

proteins like XIAP and survivin.[2]

Cell Cycle Arrest
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MG-115 has been demonstrated to cause cell cycle arrest, particularly at the G1/S transition

and in metaphase.[7] This is a direct result of the stabilization of key cell cycle regulatory

proteins, such as cyclins, that are normally degraded by the proteasome.

Table 3: Cellular Effects of MG-115 in Various Cell Lines

Cell Line Concentration
Incubation
Time

Observed
Effect

Reference

Rat-1, PC12 30 µM 4 hours
Induction of

apoptosis
[2]

COS-7 (mutant) 50 µM 2 hours

Increased

expression of

insulin receptor

and its mature

beta subunit

[2]

SK-Hep1, HLE,

HepG2
Dose-dependent -

Induction of

apoptosis,

downregulation

of XIAP and

survivin

[2]

HT-29 10 µM 2 hours IκB degradation [8]

MR65 54 µM -

Blockade of

G1/S transition

and S phase

progression

[7]

Experimental Protocols
Synthesis of MG-115 (Z-Leu-Leu-Nva-CHO)
A detailed, step-by-step protocol for the synthesis of MG-115 is not readily available in a single

publication. However, its synthesis would follow established methods of peptide chemistry. The

general workflow is as follows:
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Start with L-Norvaline Protect the amine group
(e.g., with Boc or Fmoc)

Reduce the carboxylic acid
to a primary alcohol Oxidize the alcohol to an aldehyde Couple with Cbz-L-Leucine Deprotect the N-terminus Couple with another Cbz-L-Leucine Final Product:

Z-Leu-Leu-Nva-CHO
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Figure 2: General synthetic workflow for MG-115.

This process involves the sequential coupling of the amino acids (norvaline and two leucines)

with appropriate protecting groups for the amine and carboxyl termini. The final step involves

the formation of the aldehyde from the C-terminal amino acid.

Proteasome Activity Assay
This protocol is a general guide for measuring the chymotrypsin-like activity of the proteasome

in cell lysates using a fluorogenic substrate, and how to determine the inhibitory effect of MG-
115.

Materials:

Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40)

Protease inhibitor cocktail (proteasome inhibitor-free)

Protein quantification assay (e.g., BCA or Bradford)

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

MG-115 stock solution (in DMSO)

96-well black microplate

Fluorometric plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)

Procedure:

Cell Lysate Preparation:
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Culture cells to the desired confluency.

Wash cells with ice-cold PBS and lyse with cell lysis buffer containing a protease inhibitor

cocktail.

Centrifuge the lysate to pellet cell debris and collect the supernatant.

Determine the protein concentration of the lysate.

Assay Setup:

In a 96-well black microplate, add a standardized amount of cell lysate (e.g., 20-50 µg of

protein) to each well.

Add varying concentrations of MG-115 (or DMSO as a vehicle control) to the wells.

Bring the total volume in each well to a consistent amount with assay buffer.

Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for

inhibitor binding.

Kinetic Measurement:

Add the fluorogenic proteasome substrate to each well to initiate the reaction.

Immediately place the plate in a pre-warmed fluorometric plate reader.

Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes)

at 37°C.

Data Analysis:

Determine the rate of substrate cleavage (increase in fluorescence over time).

Plot the rate of reaction against the concentration of MG-115 to determine the IC₅₀ value.

Apoptosis Assay by Flow Cytometry (Annexin
V/Propidium Iodide Staining)
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This protocol outlines the detection of apoptosis in cells treated with MG-115 using Annexin V

and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

Cells of interest

MG-115 stock solution (in DMSO)

Complete cell culture medium

Phosphate-buffered saline (PBS)

Annexin V-FITC (or other fluorophore conjugate)

Propidium Iodide (PI) staining solution

Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

Flow cytometer

Procedure:

Cell Treatment:

Seed cells in appropriate culture vessels and allow them to adhere (if applicable).

Treat the cells with the desired concentration of MG-115 (and a DMSO vehicle control) for

a specified time (e.g., 4-24 hours).

Cell Harvesting and Staining:

Harvest both adherent and floating cells.

Wash the cells with cold PBS.

Resuspend the cells in binding buffer.
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Add Annexin V-FITC to the cell suspension and incubate in the dark at room temperature

for 15 minutes.

Add PI staining solution to the cell suspension just before analysis.

Flow Cytometry Analysis:

Analyze the stained cells on a flow cytometer.

Use appropriate controls (unstained cells, Annexin V only, PI only) to set up the

compensation and gates.

Quantify the percentage of cells in each quadrant:

Annexin V- / PI- (Live cells)

Annexin V+ / PI- (Early apoptotic cells)

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

Annexin V- / PI+ (Necrotic cells)
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Figure 3: Workflow for apoptosis detection using Annexin V/PI staining.

Signaling Pathways Affected by MG-115
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The primary effect of MG-115 is the inhibition of the proteasome, which has widespread

consequences on numerous signaling pathways.
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Figure 4: Major signaling pathways modulated by MG-115.

NF-κB Pathway: The proteasome is responsible for degrading IκB, the inhibitor of NF-κB.

MG-115 treatment can lead to the stabilization of IκB, thereby preventing the activation of the

NF-κB pro-survival pathway. However, in some contexts, proteasome inhibition can

paradoxically lead to NF-κB activation.[8]

p53 Signaling: The tumor suppressor protein p53 is a short-lived protein that is targeted for

degradation by the proteasome. Inhibition by MG-115 can lead to the accumulation of p53,

promoting apoptosis and cell cycle arrest in cancer cells with wild-type p53.
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Cell Cycle Regulation: The levels of key cell cycle proteins, such as cyclins, are tightly

regulated by proteasomal degradation. MG-115-mediated inhibition leads to their

accumulation, causing cell cycle arrest at various checkpoints.

Conclusion
MG-115 has proven to be an invaluable tool for cell biologists and cancer researchers. Its

potent and specific inhibition of the proteasome has allowed for the detailed investigation of the

ubiquitin-proteasome system's role in a multitude of cellular functions. While its development

has been confined to a research setting, the insights gained from studies utilizing MG-115 have

paved the way for the development of clinically approved proteasome inhibitors for the

treatment of cancers like multiple myeloma. This guide provides a foundational understanding

of MG-115, offering both a historical perspective and practical experimental details to aid in its

continued use as a powerful research reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Inhibitors of the proteasome block the degradation of most cell proteins and the
generation of peptides presented on MHC class I molecules - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. glpbio.com [glpbio.com]

3. selleckchem.com [selleckchem.com]

4. Z-Leu-Leu-Nva-CHO |MG-115 | Proteasome inhibitor | Hello Bio [hellobio.com]

5. Sapphire Bioscience [sapphirebioscience.com]

6. Z-Leu-Leu-Nva-CHO [MG-115] | CAS 133407-86-0 | AdipoGen Life Sciences |
Biomol.com [biomol.com]

7. researchgate.net [researchgate.net]

8. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1676565?utm_src=pdf-body
https://www.benchchem.com/product/b1676565?utm_src=pdf-body
https://www.benchchem.com/product/b1676565?utm_src=pdf-body
https://www.benchchem.com/product/b1676565?utm_src=pdf-body
https://www.benchchem.com/product/b1676565?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/8087844/
https://pubmed.ncbi.nlm.nih.gov/8087844/
https://pubmed.ncbi.nlm.nih.gov/8087844/
https://www.glpbio.com/mg-115.html
https://www.selleckchem.com/products/mg-115.html
https://hellobio.com/z-leu-leu-nva-cho.html
https://www.sapphirebioscience.com/product/NS05730690/z-leu-leu-nva-cho-%5Bmg-115%5D
https://www.biomol.com/products/proteins-and-peptides/peptides/substrates-and-inhibitors/z-leu-leu-nva-cho-mg-115-ag-cp3-0015-m001
https://www.biomol.com/products/proteins-and-peptides/peptides/substrates-and-inhibitors/z-leu-leu-nva-cho-mg-115-ag-cp3-0015-m001
https://www.researchgate.net/figure/The-effect-of-various-doses-of-MG115-a-b-c-MG2M-d-e-f-and-calpain-inhibitor-I_fig6_13997705
https://www.researchgate.net/figure/Proteasome-inhibition-by-either-MG-115-10-M-A-or-MG-132-10-M-B-induced-IB_fig4_8903159
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Development of MG-115]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676565#mg-115-discovery-and-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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